4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
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Overview
Description
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that incorporates multiple heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of thiazolo[5,4-b]pyridine and benzenesulfonamide moieties suggests a broad spectrum of biological activities, making it a valuable target for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-aminopyridine-3-thiol with 4-(3-bromophenyl)acryloyl chloride in the presence of a base such as triethylamine . The reaction proceeds through a cyclization step to form the thiazolo[5,4-b]pyridine ring system. The final step involves the sulfonation of the aromatic ring using benzenesulfonyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can further enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the thiazole and pyridine rings.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered pharmacological properties.
Scientific Research Applications
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, preventing its activity and thereby inhibiting the PI3K/AKT signaling pathway . This pathway is crucial for cell proliferation and survival, making the compound a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share the thiazolo[5,4-b]pyridine core and exhibit similar pharmacological activities.
Benzenesulfonamides: Compounds with the benzenesulfonamide group are known for their antimicrobial and anti-inflammatory properties.
Uniqueness
4-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is unique due to the combination of the thiazolo[5,4-b]pyridine and benzenesulfonamide moieties, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound for various scientific and medical applications.
Properties
IUPAC Name |
4-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12BrN3O2S2/c19-13-5-9-15(10-6-13)26(23,24)22-14-7-3-12(4-8-14)17-21-16-2-1-11-20-18(16)25-17/h1-11,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJZJGYSRASZPPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12BrN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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